molecular formula C42H60N8O11 B12622851 L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine CAS No. 919089-93-3

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine

Cat. No.: B12622851
CAS No.: 919089-93-3
M. Wt: 853.0 g/mol
InChI Key: PMADQFUXASKRKS-GQJVUCCPSA-N
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Description

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is a peptide composed of eight amino acids. This compound is known for its potential biological activities and applications in various scientific fields. The molecular formula of this peptide is C77H107N17O16, and it has a significant molecular weight of 1526.806 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is complete.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .

Scientific Research Applications

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine involves its interaction with specific molecular targets and pathways. This peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosyl-L-lysyl-L-threonyl-L-phenylalanyl-L-prolyl-L-prolyl-L-threonine is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural conformation and biological activity. This uniqueness makes it a valuable compound for studying peptide interactions and developing new therapeutic agents .

Properties

CAS No.

919089-93-3

Molecular Formula

C42H60N8O11

Molecular Weight

853.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H60N8O11/c1-24(51)34(47-37(55)30(12-6-7-19-43)45-36(54)29(44)22-27-15-17-28(53)18-16-27)39(57)46-31(23-26-10-4-3-5-11-26)40(58)50-21-9-14-33(50)41(59)49-20-8-13-32(49)38(56)48-35(25(2)52)42(60)61/h3-5,10-11,15-18,24-25,29-35,51-53H,6-9,12-14,19-23,43-44H2,1-2H3,(H,45,54)(H,46,57)(H,47,55)(H,48,56)(H,60,61)/t24-,25-,29+,30+,31+,32+,33+,34+,35+/m1/s1

InChI Key

PMADQFUXASKRKS-GQJVUCCPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)N)O

Origin of Product

United States

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